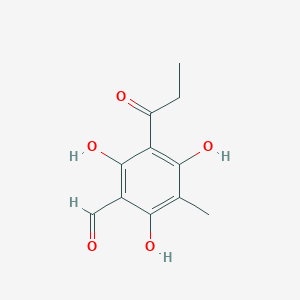![molecular formula C12H12O2S2 B14364288 3-[(2H-1-Benzothiopyran-4-yl)sulfanyl]propanoic acid CAS No. 92594-19-9](/img/structure/B14364288.png)
3-[(2H-1-Benzothiopyran-4-yl)sulfanyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2H-1-Benzothiopyran-4-yl)sulfanyl]propanoic acid: is a chemical compound that belongs to the class of organic compounds known as benzothiopyrans. These compounds are characterized by a benzene ring fused to a thiopyran ring. The presence of a propanoic acid group attached to the benzothiopyran structure makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2H-1-Benzothiopyran-4-yl)sulfanyl]propanoic acid typically involves the reaction of benzothiopyran derivatives with propanoic acid derivatives under specific conditions. One common method involves the use of a thiol group to introduce the sulfanyl linkage. The reaction conditions often require the presence of a catalyst and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 3-[(2H-1-Benzothiopyran-4-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiopyran derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-[(2H-1-Benzothiopyran-4-yl)sulfanyl]propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: Its ability to interact with biological molecules makes it a valuable tool for probing biochemical processes .
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They may exhibit pharmacological activities such as anti-inflammatory, antioxidant, or antimicrobial properties .
Industry: Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity allows for the modification of material surfaces to achieve desired characteristics .
Mécanisme D'action
The mechanism of action of 3-[(2H-1-Benzothiopyran-4-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various cellular pathways, leading to changes in cellular behavior. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
2H-1-Benzothiopyran: A simpler structure without the propanoic acid group.
3,4-Dihydro-2H-1-benzopyran: Similar structure but with an oxygen atom instead of sulfur.
Thiochroman: Another sulfur-containing benzene derivative.
Uniqueness: 3-[(2H-1-Benzothiopyran-4-yl)sulfanyl]propanoic acid is unique due to the presence of both the benzothiopyran ring and the propanoic acid group. This combination allows for a wide range of chemical reactivity and biological activity, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
92594-19-9 |
|---|---|
Formule moléculaire |
C12H12O2S2 |
Poids moléculaire |
252.4 g/mol |
Nom IUPAC |
3-(2H-thiochromen-4-ylsulfanyl)propanoic acid |
InChI |
InChI=1S/C12H12O2S2/c13-12(14)6-8-16-11-5-7-15-10-4-2-1-3-9(10)11/h1-5H,6-8H2,(H,13,14) |
Clé InChI |
DPTXLUPOPSRPEP-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(C2=CC=CC=C2S1)SCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


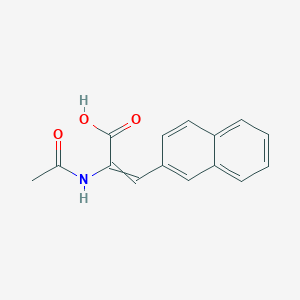
![2,5-Pyrrolidinedione, 1-[2-(bromomethyl)phenyl]-](/img/structure/B14364215.png)
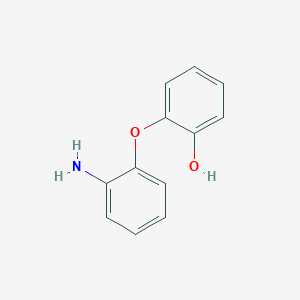
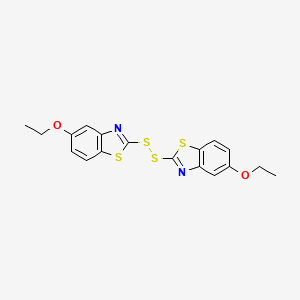
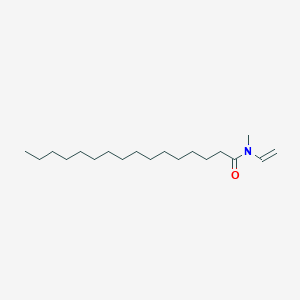
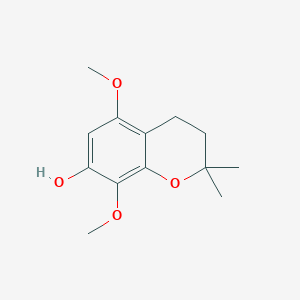
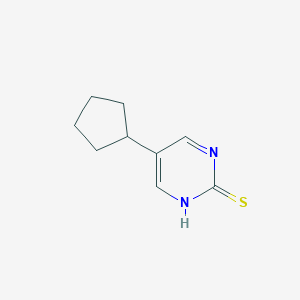
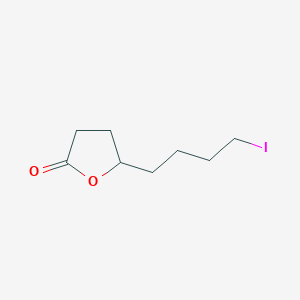
![2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol](/img/structure/B14364255.png)

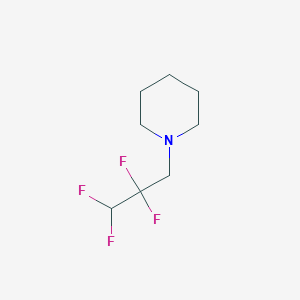
![N-[4-(Dimethylamino)butyl]-2-methylprop-2-enamide](/img/structure/B14364273.png)
